N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a structurally complex molecule featuring a pyrazolo[3,4-b]pyridine core, a fused heterocyclic system known for its versatility in medicinal chemistry. Key structural elements include:
- Pyrazolo[3,4-b]pyridine core: Provides a rigid scaffold for functional group attachment and influences electronic properties.
- 1-Methyl group: Likely improves metabolic stability by blocking oxidation at the N1 position.
- Carboxamide group at position 4: Acts as a hydrogen-bond donor/acceptor, critical for target binding.
Properties
CAS No. |
1174860-72-0 |
|---|---|
Molecular Formula |
C22H23ClN6O2 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23ClN6O2/c1-14(12-29-13-16(23)10-26-29)9-24-22(30)18-8-20(15-4-6-17(31-3)7-5-15)27-21-19(18)11-25-28(21)2/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,24,30) |
InChI Key |
DWBCTHBWLCBORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC(=NC2=C1C=NN2C)C3=CC=C(C=C3)OC)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions mentioned above are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these processes are complex and depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations :
Substituent Effects on Bioactivity: Halogenation: The target compound’s 4-chloro-pyrazole side chain may improve binding to hydrophobic pockets in enzymes or receptors compared to non-halogenated analogs (e.g., N-(4-methoxyphenyl)-...) . Methoxy Groups: The 4-methoxyphenyl moiety, common across compounds, likely contributes to π-stacking interactions and membrane permeability .
Carboxamide vs. Carboxylic Acid :
- Carboxamide derivatives (target compound, ) generally exhibit better cell permeability than carboxylic acids (), but the latter may offer stronger hydrogen-bonding in polar environments .
Therapeutic Potential: Compounds with dual halogen-methoxy substitution (e.g., ) show enhanced antimicrobial activity, suggesting the target compound’s pyrazole-chloro group may confer similar advantages .
Biological Activity
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound classified under pyrazolo[3,4-b]pyridine derivatives. This compound exhibits significant biological activity, particularly in the realms of oncology and inflammation. Its structural features, including a chloro substituent and a methoxyphenyl group, enhance its pharmacological profile and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈ClN₅O₂, with a molecular weight of approximately 438.9 g/mol. The presence of the pyrazole moiety and carboxamide functional group contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 438.9 g/mol |
| Chemical Formula | C₁₈H₁₈ClN₅O₂ |
| Structural Class | Pyrazolo[3,4-b]pyridine |
| Key Functional Groups | Pyrazole, Carboxamide |
Research indicates that this compound may act primarily as an inhibitor of specific protein kinases involved in cancer signaling pathways. Inhibition of these kinases can disrupt cellular proliferation and survival mechanisms in cancer cells.
Key Biological Activities
-
Anticancer Activity :
- The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia) and MCF-7 (human breast cancer) cells.
- Studies report that it induces apoptosis through activation of caspase pathways and reduces proliferating cell nuclear antigen (PCNA) levels, which are crucial for DNA replication.
-
Anti-inflammatory Properties :
- Pyrazole derivatives have been recognized for their anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
A series of studies have evaluated the biological activity of this compound:
Case Study Overview
In a study evaluating various pyrazolo[3,4-b]pyridine derivatives for their antiproliferative effects, this compound was shown to exhibit significant activity against multiple cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 | 5.0 |
| K562 | 8.0 |
| MCF-7 | 7.5 |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Methyl group on the pyrazole ring | Anti-inflammatory |
| 4-Chloropyrazole | Chloro substituent on the pyrazole ring | Kinase inhibition |
| Pyrazolo[3,4-b]pyridine derivatives | Similar bicyclic structure | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
